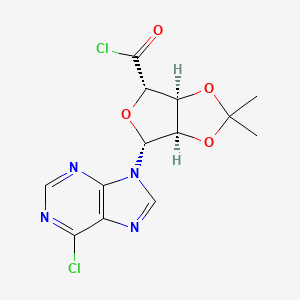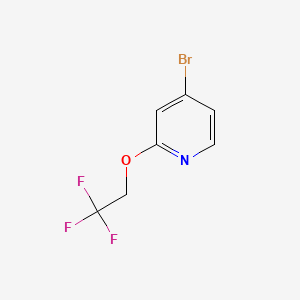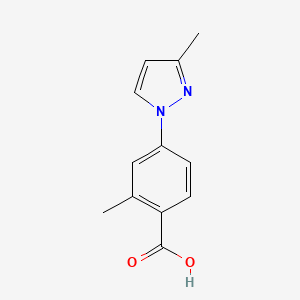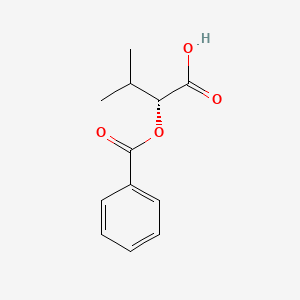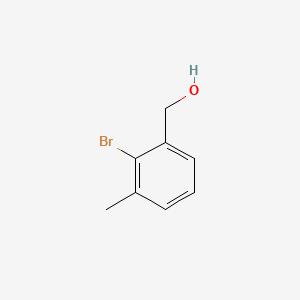
(2-Bromo-3-methylphenyl)methanol
Vue d'ensemble
Description
“(2-Bromo-3-methylphenyl)methanol” is a chemical compound with the CAS Number: 168886-97-3. Its linear formula is C8 H9 Br O . The molecular weight of this compound is 201.06 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9BrO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 277.3±25.0 °C . The predicted density is 1.481±0.06 g/cm3 . The compound is advised to be stored in a sealed, dry place at room temperature .Applications De Recherche Scientifique
Antibacterial Applications : Bromophenols, including those related to (2-Bromo-3-methylphenyl)methanol, have shown significant antibacterial activity. For instance, bromophenols isolated from the marine red alga Rhodomela confervoides exhibited notable effectiveness against various strains of bacteria (Xu et al., 2003).
Influence on Lipid Dynamics : Research has indicated that methanol, a component in the synthesis of this compound, significantly impacts lipid dynamics in biological and synthetic membranes. This is particularly relevant in the study of transmembrane proteins/peptides (Nguyen et al., 2019).
Chemical Synthesis : The compound finds utility in various chemical synthesis processes. For example, an improved synthesis method involving methanol was developed for the preparation of α,β-unsaturated ketones, nitriles, and lactams (Resek & Meyers, 1995).
Biological Conversion of Methanol : In the context of bioengineering, methanol is an attractive substrate for the biological production of chemicals. Engineering E. coli to utilize methanol for converting it into valuable metabolites is a notable application (Whitaker et al., 2017).
N-Methylation of Amines : Methanol has been used effectively for the N-methylation of amines, showcasing its utility in organic synthesis and pharmaceutical applications (Sarki et al., 2021).
Carbonic Anhydrase Inhibitory Properties : Bromophenols, structurally related to this compound, have been studied for their carbonic anhydrase inhibitory capacities, which are valuable in developing treatments for various medical conditions (Balaydın et al., 2012).
Determination in Pharmaceuticals : Bronopol, which shares a structural similarity with this compound, is widely used in pharmaceuticals, and its determination and stability in methanol have been investigated (Wang et al., 2002).
Safety and Hazards
Mécanisme D'action
Mode of Action
Bromophenol derivatives have been shown to inhibit the activity of ache, ca i, and ca ii enzymes . This inhibition could alter the normal functioning of these enzymes, leading to changes in the biochemical processes they regulate.
Pharmacokinetics
Its molecular weight (20106 g/mol) and predicted properties such as boiling point (2773±250 °C) and density (1481±006 g/cm3) suggest that it may have reasonable bioavailability .
Result of Action
The inhibition of ache, ca i, and ca ii enzymes by bromophenol derivatives can lead to changes in neurotransmission, ph regulation, and fluid balance .
Action Environment
It is generally recommended to store the compound in a dark place, sealed in dry conditions, at room temperature , suggesting that light, moisture, and temperature could potentially affect its stability and efficacy.
Propriétés
IUPAC Name |
(2-bromo-3-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMJECHMWYAILT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680945 | |
| Record name | (2-Bromo-3-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168886-97-3 | |
| Record name | (2-Bromo-3-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromo-3-methylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


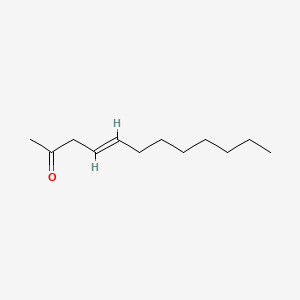
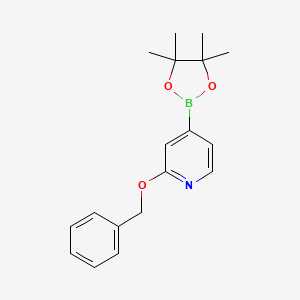
![3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B595626.png)

![tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B595628.png)
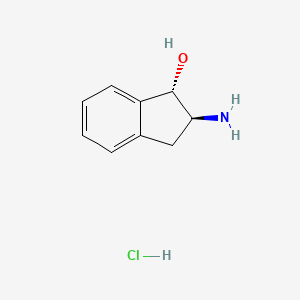

![7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B595634.png)
